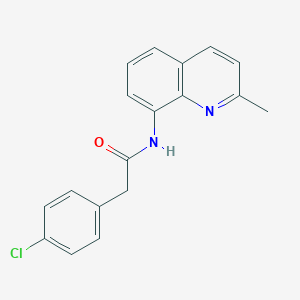![molecular formula C20H14F4N2O5 B244222 N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)
N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a key role in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its potent inhibitory activity against BTK. This compound has been shown to have a high selectivity for BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. However, one of the limitations of using TAK-659 in lab experiments is its poor solubility in water, which can make it difficult to prepare solutions for in vitro studies.
Zukünftige Richtungen
There are several future directions for the study of N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide. One of the most promising directions is the development of this compound as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further studies are needed to determine the efficacy and safety of TAK-659 in preclinical and clinical trials. Another future direction is the development of more efficient synthesis methods for this compound, which can improve its availability for research purposes. Finally, future studies can focus on the identification of new targets for this compound and the development of more potent analogs with improved selectivity and efficacy.
In conclusion, N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide is a small molecule with significant potential for various scientific research applications. Its potent inhibitory activity against BTK makes it an ideal tool for studying the B-cell receptor signaling pathway, and its potential therapeutic applications make it a promising candidate for the treatment of cancer and autoimmune diseases. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Synthesemethoden
The synthesis of N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide has been carried out using various methods. One of the most commonly used methods involves the reaction of 2-furancarboxylic acid with 4-amino-3-methoxybenzoic acid in the presence of tetrafluoroboric acid. This reaction leads to the formation of the key intermediate, which is then reacted with furfuryl amine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C20H14F4N2O5 |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
N-[4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14F4N2O5/c1-29-11-6-5-9(25-19(27)12-4-3-7-31-12)8-10(11)26-20(28)13-14(21)16(23)18(30-2)17(24)15(13)22/h3-8H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
OPRWYVYESQPCMH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-5-(3-fluorophenyl)-2-furamide](/img/structure/B244141.png)
![N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244142.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B244146.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)